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2-Allylnaphthalene-1-ol

Cat. No.: B8475379
M. Wt: 184.23 g/mol
InChI Key: ZHOKFMVXIRHAMR-UHFFFAOYSA-N
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Description

Significance of Allylnaphthalene Systems in Modern Organic Synthesis

Allylnaphthalene systems are valuable precursors in organic synthesis due to the diverse reactivity of the allyl group. solubilityofthings.comontosight.ai This functional group can participate in a wide array of chemical reactions, enabling the introduction of various functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds. solubilityofthings.comnih.gov The presence of the naphthalene (B1677914) framework further influences the reactivity and properties of these molecules, often imparting enhanced thermal stability and unique photophysical characteristics. solubilityofthings.com

One of the most notable reactions involving allylnaphthalene systems is the Claisen rearrangement. This pericyclic reaction allows for the stereospecific rearrangement of allyl aryl ethers to form allyl-substituted phenols or naphthols. rsc.orgscispace.comrsc.org The thermal Claisen rearrangement of allyl naphthyl ethers has been extensively studied, revealing insights into the influence of the naphthalene system's fixed double-bond character on the reaction's outcome. rsc.org More recently, catalytic and enantioselective versions of the Claisen rearrangement have been developed, employing chiral catalysts to control the stereochemistry of the newly formed stereocenter. rsc.orgscispace.comnih.gov These advancements have opened up new avenues for the asymmetric synthesis of complex natural products and biologically active molecules.

Beyond the Claisen rearrangement, the allyl group in allylnaphthalene systems can undergo a variety of other transformations. These include, but are not limited to:

Palladium-catalyzed reactions: Palladium catalysts can be used to effect allylic C-H oxidation, providing a route to functionalized naphthalene derivatives. evitachem.comrsc.org

Iodocyclization: The reaction of 2-allylnaphthalene-1-ols with iodine or N-iodosuccinimide can lead to the formation of naphtho[1,2-b]furan (B1202928) derivatives through a regioselective 5-exo-trig cyclization. researchgate.netresearchgate.netgrafiati.com

Allylation reactions: Allylnaphthalenes can serve as allylating agents in the presence of suitable catalysts, transferring the allyl group to other molecules. cyberleninka.ruacs.org

The ability to perform these diverse transformations makes allylnaphthalene systems, and specifically 2-Allylnaphthalene-1-ol, powerful tools for synthetic chemists. ontosight.ai

Historical Context of Naphthol-Based Organic Transformations

Naphthols, including 1-naphthol (B170400) and 2-naphthol (B1666908), have a long and rich history in organic chemistry, serving as foundational starting materials for a vast number of synthetic transformations. nih.govwikipedia.org Their electron-rich aromatic rings are highly susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. nih.govsioc-journal.cn

Historically, naphthols have been crucial in the development of the dye industry. Their ability to undergo azo coupling reactions with diazonium salts led to the creation of a wide variety of vibrant and stable azo dyes. wikipedia.org This chemistry, while historically significant, continues to be relevant in various applications.

In more contemporary organic synthesis, naphthols are recognized for their versatility as synthons. sioc-journal.cn They are key components in multicomponent reactions, where several starting materials are combined in a single step to generate complex products. nih.govinorgchemres.org The Betti reaction, a variant of the Mannich reaction, utilizes 2-naphthol to produce aminobenzylnaphthols, which are important precursors for various biologically active compounds. researchgate.net

Furthermore, the development of "on water" organic synthesis has highlighted the unique reactivity of some naphthol-based reactions in aqueous media, often leading to increased reaction rates and efficiencies. nih.gov The principles of green chemistry, which advocate for the use of safer, more efficient, and environmentally benign chemical processes, have also influenced the evolution of naphthol-based transformations. nih.govacs.org The use of catalysts and the development of solvent-free reaction conditions are key areas of research in this context. inorgchemres.org

The historical importance of naphthols as versatile building blocks, coupled with the ongoing development of novel synthetic methodologies, provides a rich backdrop for understanding the significance of derivatives like this compound in the continuing advancement of organic chemistry. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B8475379 2-Allylnaphthalene-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-prop-2-enylnaphthalen-1-ol

InChI

InChI=1S/C13H12O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-4,6-9,14H,1,5H2

InChI Key

ZHOKFMVXIRHAMR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

Synthetic Methodologies for 2 Allylnaphthalene 1 Ol and Its Derivatives

Traditional Synthetic Approaches to 2-Allylnaphthalene-1-ol

The most established and direct method for the synthesis of this compound is the Claisen rearrangement of allyl 1-naphthyl ether. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. rsc.org

The process begins with the synthesis of the precursor, allyl 1-naphthyl ether. This is typically achieved through a Williamson ether synthesis, where 1-naphthol (B170400) is deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding naphthoxide. This nucleophile then undergoes an SN2 reaction with an allyl halide, such as allyl bromide, to yield the desired ether.

Once the allyl 1-naphthyl ether is obtained, it is subjected to thermal rearrangement. The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, six-membered cyclic transition state. acs.orgmdpi.com Heating the allyl aryl ether to high temperatures (typically around 200-250 °C) induces the intramolecular rearrangement. acs.org The reaction is highly regioselective, with the allyl group migrating preferentially to the ortho position of the naphthol. mdpi.com

The mechanism involves the concerted movement of six electrons, leading to the formation of a non-aromatic intermediate, a dienone. This intermediate then rapidly tautomerizes to restore the aromaticity of the naphthalene (B1677914) ring, yielding the final product, this compound. acs.org

Starting Material Reagents and Conditions Product Yield Reference
1-Naphthol1. NaOH or K₂CO₃2. Allyl bromideAllyl 1-naphthyl etherGoodGeneral Knowledge
Allyl 1-naphthyl etherHeat (200-250 °C)This compoundTypically Good acs.orgmdpi.com

Regioselective Synthesis Strategies

Achieving regioselectivity is paramount in the synthesis of substituted naphthalenes. For this compound and its derivatives, several strategies have been developed to control the position of functionalization.

Heterocyclization Protocols

This compound serves as a valuable precursor for the synthesis of naphtho[1,2-b]furans through regioselective heterocyclization. One effective method involves iodocyclization. researchgate.net This reaction proceeds via a 5-exo-trig cyclization, which is a kinetically favored process.

When this compound is treated with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), the reaction is initiated by the electrophilic attack of the iodine on the double bond of the allyl group. The hydroxyl group of the naphthol then acts as an intramolecular nucleophile, attacking the resulting iodonium (B1229267) ion intermediate. This leads to the formation of a five-membered furan (B31954) ring fused to the naphthalene core.

The use of molecular iodine in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) in water provides an environmentally benign approach to this transformation. researchgate.net This method often results in high yields of the cyclized product, 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan.

Substrate Reagent Conditions Product Yield Reference
This compoundN-Iodosuccinimide (NIS)Acetonitrile, 0°C to rt2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furanGood researchgate.net
This compoundMolecular Iodine (I₂), CTABWater, rt2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furanHigh researchgate.net

Intramolecular Reductive Cyclization Pathways

While not as commonly reported for the direct synthesis of this compound itself, intramolecular reductive cyclization is a powerful strategy for the synthesis of various nitrogen-containing heterocyclic compounds fused to an aromatic core. This approach can be conceptually applied to precursors of functionalized naphthols.

The general principle involves a molecule containing a reducible functional group, often a nitro group, and another functional group that can participate in a cyclization reaction upon reduction of the first group. For instance, the reduction of an aromatic nitro compound to an amino group can be followed by an intramolecular condensation or cyclization with a suitably positioned electrophilic center.

In the context of naphthalene derivatives, a hypothetical precursor could be a nitronaphthalene bearing a side chain that, upon cyclization and further modification, could lead to a functionalized naphthol. For example, the reductive cyclization of an ortho-substituted nitroalkene can lead to the formation of a new heterocyclic ring. While direct application to this compound is not extensively documented, this strategy remains a viable approach for the synthesis of complex, functionalized naphthol derivatives.

Advanced Coupling and Addition Reactions for Allyl Moiety Introduction

Modern synthetic chemistry offers several advanced methods for the introduction of an allyl group onto a naphthalene-1-ol scaffold, often with high regioselectivity and under milder conditions than traditional methods.

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for C-C bond formation. The palladium-catalyzed C-allylation of naphthols using allylic alcohols directly is a notable example. utexas.edu This reaction avoids the need to pre-functionalize the naphthol as an ether, as is required for the Claisen rearrangement.

The mechanism of this reaction is believed to involve the formation of a π-allylpalladium complex from the allylic alcohol. The naphthol can then act as a nucleophile, attacking the π-allyl complex to form the C-allylated product. The use of molecular sieves can help to drive the reaction by removing water. utexas.edu This method offers a more atom-economical and direct route to this compound.

Reactants Catalyst Conditions Product Reference
1-Naphthol, Allyl alcoholPalladium catalystMolecular sieve 4A, Neutral conditionsThis compound utexas.edu

Retrosynthetic Analysis for this compound Target Molecule

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions.

For the target molecule, this compound, two primary retrosynthetic pathways can be envisioned based on the synthetic methodologies discussed:

Pathway A: Based on the Claisen Rearrangement

The most direct disconnection is the C-C bond between the naphthalene ring and the allyl group. This disconnection leads back to the concept of a Claisen rearrangement.

Target Molecule: this compound

Disconnection (C-C bond): This suggests a Claisen rearrangement as the forward reaction.

Precursor: Allyl 1-naphthyl ether

Disconnection (C-O ether bond): This points to a Williamson ether synthesis.

Starting Materials: 1-Naphthol and an allyl halide (e.g., allyl bromide).

This retrosynthetic pathway is illustrated as follows:

Pathway B: Based on Advanced Coupling Reactions

A more modern approach involves the direct allylation of 1-naphthol.

Target Molecule: this compound

Disconnection (C-C bond): This suggests a direct C-H allylation reaction.

Precursors: 1-Naphthol and an allylating agent.

Forward Reaction: Palladium-catalyzed allylation.

Starting Materials: 1-Naphthol and an allylic alcohol or other suitable allyl source.

This retrosynthetic pathway is depicted as:

Both pathways are viable for the synthesis of this compound, with the choice of route often depending on factors such as the availability of starting materials, desired reaction conditions, and scalability.

Mechanistic Investigations of Reactions Involving 2 Allylnaphthalene 1 Ol

Elucidation of Reaction Pathways

The strategic positioning of the allyl group ortho to the hydroxyl function on the naphthalene (B1677914) scaffold allows for a variety of intramolecular cyclization reactions. The specific pathway followed—radical, electrophilic, or C-H addition—is dictated by the reaction conditions, reagents, and catalysts employed.

Radical Cyclization Mechanisms

Radical cyclization offers a powerful method for forming new carbon-carbon bonds. While specific studies on 2-allylnaphthalene-1-ol are not extensively detailed in the literature, a plausible mechanism can be inferred from the principles of radical chemistry. The process would likely initiate with the formation of a naphthoxyl radical via hydrogen atom abstraction from the hydroxyl group.

This highly reactive intermediate can then undergo an intramolecular cyclization by adding to the double bond of the adjacent allyl group. The regiochemical outcome of this cyclization is determined by the formation of the most stable radical intermediate. The attack can proceed via two distinct pathways:

5-exo-trig cyclization: The naphthoxyl radical attacks the terminal carbon of the allyl group, leading to the formation of a five-membered ring and a primary alkyl radical. This pathway is generally favored according to Baldwin's rules.

6-endo-trig cyclization: The radical attacks the internal carbon of the allyl group, resulting in a six-membered ring and a secondary alkyl radical.

The resulting cyclized radical intermediate must then be quenched to form the final stable product, typically through hydrogen atom abstraction from a solvent or reagent. In nature, phenolic oxidation proceeding through radical mechanisms is responsible for producing complex biaryl-containing compounds epdf.pub.

Electrophilic Cyclization Processes

Electrophilic cyclization is a common and effective strategy for constructing fused ring systems from unsaturated precursors. For this compound, this process involves the activation of the allyl group's π-bond by an electrophile (E⁺), making it susceptible to intramolecular attack by the electron-rich naphthalene ring.

The mechanism proceeds in several steps:

Activation: An electrophile, such as a halonium ion (Br⁺, I⁺) generated from sources like Br₂, I₂, or N-bromosuccinimide (NBS), adds to the double bond of the allyl group. nih.gov This forms a cyclic halonium ion intermediate.

Intramolecular Attack: The C2 position of the naphthalene ring, activated by the hydroxyl group at C1, acts as an internal nucleophile. It attacks one of the carbons of the halonium ion, leading to the formation of a new carbon-carbon bond and a six-membered ring. This step is essentially an intramolecular Friedel-Crafts alkylation.

Rearomatization: The resulting cationic intermediate, a non-aromatic arenium ion (or sigma complex), loses a proton to a weak base in the medium. This restores the aromaticity of the naphthalene system and yields the final cyclized product.

Studies on analogous systems, such as arene-containing propargylic alcohols, demonstrate that various electrophiles can be employed to achieve this transformation under mild conditions. nih.govacs.org The choice of electrophile and reaction conditions can influence the yield and selectivity of the cyclization. nih.gov

Table 1: Reagents and Conditions for Analogous Electrophilic Cyclizations
Electrophile SourceTypical SolventTemperatureReference
I₂ (Iodine)CH₃CN (Acetonitrile)Room Temperature nih.gov
ICl (Iodine monochloride)CH₃CN (Acetonitrile)Room Temperature nih.gov
Br₂ (Bromine)CH₃CN (Acetonitrile)Room Temperature nih.gov
NBS (N-Bromosuccinimide)CH₃CN (Acetonitrile)50 °C nih.gov
PhSeBr (Phenylselenyl bromide)CH₃CN (Acetonitrile)Room Temperature nih.gov

Allylic C-H Addition Mechanisms

The direct functionalization of allylic C(sp³)—H bonds represents an efficient synthetic strategy that avoids pre-functionalization of the substrate. rsc.org For this compound, an intramolecular allylic C-H addition would lead to cyclized products. This transformation is typically catalyzed by transition metals, particularly group 9 elements like cobalt, rhodium, and iridium. rsc.orgnih.gov

The prevailing mechanism for these reactions involves the formation of a metal-π-allyl intermediate:

Coordination: The transition metal catalyst coordinates to the double bond of the allyl group.

C-H Activation: The catalyst mediates the cleavage of an allylic C-H bond, leading to the formation of a (π-allyl)metal complex. This step is often the turnover-limiting step of the catalytic cycle.

Nucleophilic Attack/Reductive Elimination: The naphthol oxygen, acting as an internal nucleophile, can then attack the π-allyl ligand. Alternatively, a C-C bond can be formed through reductive elimination, where the metal center facilitates the coupling of the allyl group with the naphthalene ring.

Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to continue the cycle.

This approach allows for the formation of C-O or C-C bonds under relatively mild conditions and offers an alternative to traditional cyclization methods. nih.gov Metallaphotoredox catalysis has also emerged as a powerful tool for activating allylic C-H bonds under mild conditions. rsc.org

Kinetic and Thermodynamic Considerations in Allylic Transformations

The reactions of this compound are often preceded or in competition with the classic Claisen rearrangement. The compound itself is the product of the thermal rearrangement of its isomer, allyl 1-naphthyl ether. This reaction is a concerted, pericyclic e3s-conferences.orge3s-conferences.org-sigmatropic rearrangement that proceeds through a cyclic, six-membered transition state. organic-chemistry.orglibretexts.org

The kinetics of this rearrangement are typically first-order and are influenced by several factors. byjus.com Studies on the analogous rearrangement of allyl p-tolyl ether show that the reaction rate is sensitive to temperature but largely unaffected by the presence of acids, bases, or oxygen. datapdf.com Polar solvents can accelerate the reaction. byjus.com The thermodynamic parameters, specifically the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the energy barrier and the degree of order in the transition state.

Table 2: Representative Activation Parameters for the Claisen Rearrangement of 2-Allyloxy-1,4-naphthoquinone in Different Solvents
SolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
Decalin23.3-12.8 rsc.org
Diphenyl ether23.6-11.4 rsc.org
Ethanol20.8-12.8 rsc.org
Acetic acid20.1-12.9 rsc.org

Note: Data is for a structurally related compound to illustrate the influence of solvent on kinetic parameters.

Once this compound is formed, subsequent cyclization reactions are subject to kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures or with highly reactive reagents, the reaction may favor the product that is formed fastest, which corresponds to the pathway with the lowest activation energy. This often leads to the exo cyclization product.

Thermodynamic Control: At higher temperatures, given sufficient activation energy to overcome barriers and allow for reversibility, the reaction will favor the most stable product. The equilibrium will shift towards the thermodynamically favored isomer, which may be the endo product or a product resulting from rearrangement.

Characterization of Reaction Intermediates and Transition States

The direct observation of short-lived intermediates and transition states is challenging but essential for confirming mechanistic proposals. A combination of spectroscopic methods and computational chemistry is typically employed. e3s-conferences.org

Transition States: The transition state in a Claisen rearrangement is a concerted, six-membered ring structure that can adopt a chair-like or boat-like conformation, with the chair geometry being preferred. organic-chemistry.org For other cyclizations, computational chemistry, particularly density functional theory (DFT), is invaluable for calculating the geometry and energy of transition states, helping to rationalize product selectivity. e3s-conferences.orgnih.gov

Reaction Intermediates: The key intermediates vary depending on the reaction pathway:

Radical Cyclization: The primary intermediates are the initial naphthoxyl radical and the subsequent cyclized alkyl radical . These species are paramagnetic and can potentially be detected by electron spin resonance (ESR) spectroscopy, although their lifetimes are typically very short.

Electrophilic Cyclization: The mechanism involves a halonium ion (or a related species for other electrophiles) across the allyl double bond, followed by a resonance-stabilized arenium ion (sigma complex) after the intramolecular attack. Arenium ions can sometimes be observed at low temperatures using NMR spectroscopy.

Allylic C-H Addition: In metal-catalyzed reactions, organometallic π-allyl complexes are the key intermediates. nih.gov These can often be characterized by NMR and X-ray crystallography if stable analogues can be synthesized.

Table 3: Summary of Intermediates and Characterization Methods
Reaction TypeKey Intermediate / Transition StateCommon Characterization Method
Claisen RearrangementSix-membered cyclic transition stateKinetic studies, Isotope labeling, Computational modeling (DFT) libretexts.org
Radical CyclizationNaphthoxyl radical, Cyclized alkyl radicalElectron Spin Resonance (ESR), Product analysis
Electrophilic CyclizationHalonium ion, Arenium ion (sigma complex)Low-temperature NMR, Trapping experiments, Product analysis
Allylic C-H AdditionMetal-π-allyl complexNMR, X-ray crystallography (of stable analogues) nih.gov

Catalytic Transformations of 2 Allylnaphthalene 1 Ol

Metal-Catalyzed Reactions

Transition metals have proven to be powerful catalysts for activating and transforming the functional groups present in 2-Allylnaphthalene-1-ol. Copper, palladium, and chromium-based catalytic systems, among others, have been employed to effect a range of reactions, including allylations, cyclizations, and oxidative transformations.

Copper-Catalyzed Allylations and Cyclizations

Copper catalysts are well-known for their ability to promote a variety of organic transformations. In the context of 2-naphthol (B1666908) derivatives, copper-catalyzed reactions can lead to either oxidative coupling to form binaphthols or oxidation to ortho-naphthoquinones, depending on the specific catalyst system and reaction conditions. For instance, a CuCl2–DMAP system under aerobic conditions can facilitate the oxidation of 2-naphthol derivatives, while a Cu(OAc)2–DBN system under an argon atmosphere can promote the formation of 1,1′-bi-2-naphthols (BINOLs) rsc.org. While direct studies on the intramolecular cyclization of this compound using copper catalysis are not extensively detailed in the reviewed literature, the principles of copper-catalyzed C-H functionalization of naphthols with diazoesters suggest the potential for intramolecular reactions nih.gov. Theoretical studies have shown that both bimetallic and monometallic copper carbenes can insert into the C-H bonds of naphthols, with hydrogen bonding playing a crucial role in directing the regioselectivity of the reaction nih.gov.

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, with the Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, being a prime example. This reaction involves the palladium-catalyzed substitution of a leaving group in an allylic position organic-chemistry.org. While direct examples of intermolecular allylic alkylation using this compound as the nucleophile are not explicitly detailed, the general mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile organic-chemistry.org. The nature of the nucleophile ("soft" or "hard") can influence the stereochemical outcome of the reaction.

Palladium catalysis has also been instrumental in the dearomatization of naphthol derivatives. For instance, palladium-catalyzed intermolecular allylic dearomatization of α-substituted β-naphthol derivatives has been investigated, providing a route to functionalized naphthalenones researchgate.net. These reactions highlight the potential for palladium catalysts to engage the naphthol core of this compound in dearomatization processes.

Chromium-Catalyzed Transformations

Chromium-based reagents are known for their oxidative capabilities. While specific chromium-catalyzed transformations of this compound are not widely reported, the broader context of chromium-catalyzed reactions of naphthols provides insight into potential transformations. For example, a Cr(VI)-catalyzed enantioselective hydroxylative dearomatization of axially chiral 2-naphthols has been demonstrated, proceeding via an axial-to-point chirality transfer to produce hydroxylated products in good yields and high enantioselectivities researchgate.net. This suggests that the naphthol moiety of this compound could be susceptible to similar chromium-catalyzed oxidative dearomatization reactions.

Other Transition Metal Catalysis in Allylic Systems

A variety of other transition metals are known to catalyze reactions involving allylic systems. While specific examples with this compound are scarce, the broader field of transition metal-catalyzed allylic substitution and C-H functionalization is vast. For instance, rhodium-catalyzed enantioselective dearomatization of 1-aryl-2-naphthols with internal alkynes has been achieved, leading to spirocyclic enones acs.org. Such methodologies could potentially be adapted for intramolecular reactions of this compound.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for a wide range of transformations. In the context of naphthols, organocatalysts have been successfully employed in various asymmetric dearomatization reactions.

One notable example is the organocatalytic asymmetric chlorinative dearomatization of naphthols. This reaction provides chiral naphthalenones with a chlorine-containing all-substituted stereocenter in excellent yields and enantioselectivities rsc.orgnih.gov. A study on the generality of this process included a 2-naphthol derivative with an allyl ester at the 1-position. The reaction of this substrate proceeded in high yield (91%) and good enantioselectivity (86% ee), demonstrating the viability of organocatalytic dearomatization on allylic-substituted naphthols nih.gov.

Below is a table summarizing the results for the organocatalytic asymmetric chlorination of various 2-hydroxy-1-naphthoates, including an allyl-substituted derivative.

EntryRProductYield (%)ee (%)
1Me2a 9592
2Et2b 9488
3Allyl2c 9186

Table 1: Organocatalytic asymmetric chlorination of 2-hydroxy-1-naphthoates. Data sourced from nih.gov.

Furthermore, organocatalytic asymmetric Friedel-Crafts alkylation and cascade reactions of naphthols with various electrophiles have been extensively studied, offering routes to a variety of chiral compounds acs.orgsemanticscholar.org. These approaches could potentially be applied to this compound, utilizing the naphthol ring as a nucleophile.

Biocatalysis and Enzymatic Transformations

Biocatalysis offers an environmentally benign and highly selective approach to organic synthesis. Enzymes, such as oxidoreductases, can perform a wide range of oxidative transformations under mild conditions nih.gov. The enzymatic oxidation of alcohols is a well-established field, with dehydrogenases and oxidases being the most prominent biocatalysts for the selective oxidation of primary and secondary alcohols mdpi.com.

While specific studies on the biocatalytic transformation of this compound are limited, the broader field of biocatalytic oxidation of allylic compounds and naphthols provides a strong indication of potential reactivity. Enzyme-catalyzed allylic oxidation reactions are of great interest for the synthesis of chiral allylic alcohols nih.gov. Enzymes like unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases can catalyze the oxyfunctionalization of C-H bonds in allylic positions nih.gov.

Furthermore, the biocatalytic oxidation of methylnaphthol to Vitamin K has been investigated, demonstrating the potential of enzymes to act on substituted naphthols researchgate.net. Given this precedent, it is conceivable that specific enzymes could be identified or engineered to selectively oxidize either the allyl group or the naphthol ring of this compound.

Heterogeneous Catalysis (e.g., Nano-Graphene Oxide)

Heterogeneous catalysis offers a compelling avenue for the transformation of this compound, with materials like nano-graphene oxide (n-GO) emerging as a promising catalytic platform. While direct studies on the application of n-GO to this compound are not extensively documented, the known catalytic properties of n-GO in other organic reactions provide a strong basis for its potential utility.

Nano-graphene oxide is a two-dimensional nanomaterial characterized by a high surface area and the presence of various oxygen-containing functional groups, such as hydroxyl, carboxyl, and epoxy groups, on its basal planes and edges. oiccpress.com These functional groups can act as active sites for catalysis. oiccpress.comresearchgate.net The catalytic activity of n-GO has been demonstrated in reactions like crossed-aldol condensations, where it has been shown to be a highly efficient and reusable catalyst. oiccpress.comresearchgate.net

The proposed application of n-GO in the catalysis of this compound would leverage these properties. The acidic nature of the carboxylic acid groups on the n-GO surface could facilitate transformations of the allyl group, such as isomerization or hydration. The large surface area of n-GO would also allow for efficient interaction between the catalyst and the substrate.

Key Features of Nano-Graphene Oxide Catalysis:

FeatureDescriptionSource
Active Sites Oxygen-containing functional groups (hydroxyl, carboxyl, epoxy) oiccpress.comresearchgate.net
Reusability Can be recovered and reused for several reaction cycles without significant loss of activity. oiccpress.comresearchgate.net
Reaction Conditions Often effective under solvent-free or mild conditions. oiccpress.com
Efficiency High yields of products have been observed in various organic reactions. oiccpress.comresearchgate.net

The structural nature of nano-graphene oxide can be characterized by techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FT-IR), and UV-Visible spectroscopy. oiccpress.comresearchgate.net These methods confirm the presence of the characteristic functional groups and the layered structure of the material. The reusability of the n-GO catalyst is a significant advantage, contributing to more sustainable and cost-effective chemical processes. oiccpress.comresearchgate.net

Electrochemical Catalysis in Naphthalene (B1677914) Derivatives

Electrochemical methods offer a unique approach to the catalysis of naphthalene derivatives, providing a means to induce transformations through controlled electron transfer processes. The electronic properties of naphthalene derivatives, particularly those containing hydroxyl groups, are central to their electrochemical behavior. researchgate.net

While specific research on the electrochemical catalysis of this compound is limited, the study of related naphthalene derivatives provides valuable insights. The presence of the hydroxyl group on the naphthalene ring significantly influences the electronic properties and, consequently, the electrochemical reactivity of the molecule. researchgate.net This hydroxyl group can be electrochemically oxidized to a phenoxyl radical, which can then undergo further reactions.

The allyl group in this compound presents an additional site for electrochemical transformations. This could involve direct oxidation or reduction of the double bond, or participation in intramolecular cyclization reactions initiated by the electrochemical event at the hydroxyl group.

Potential Electrochemical Transformations of this compound:

TransformationProposed Mechanism
Oxidation of the Hydroxyl Group Electron transfer from the hydroxyl group to the anode to form a phenoxyl radical.
Allyl Group Reactions Direct oxidation or reduction of the C=C double bond, or radical-mediated reactions.
Intramolecular Cyclization Electrochemically generated radical species on the naphthol ring could attack the allyl group, leading to cyclic products.

The study of the electronic properties of naphthalene derivatives carrying one or two hydroxyl groups has been conducted using both experimental measurements and theoretical calculations based on density functional theory (DFT). researchgate.net These studies help in understanding the charge transport mechanisms and predicting the electrochemical behavior of these compounds. The insights gained from such research are instrumental in designing electrochemical catalytic systems for the targeted transformation of molecules like this compound.

Derivatization Strategies and Analogue Synthesis of 2 Allylnaphthalene 1 Ol

Synthesis of Annulated Heterocyclic Systems from 2-Allylnaphthalene-1-ol

The intramolecular cyclization of the allyl group in this compound is a key strategy for constructing annulated heterocyclic systems, particularly oxygen-containing heterocycles like naphthofurans and naphthopyrans. These reactions typically involve the activation of the allyl double bond and subsequent nucleophilic attack by the adjacent hydroxyl group.

One prominent method for the synthesis of naphthofurans is the palladium-catalyzed oxidative cyclization. This reaction, often referred to as a Wacker-type cyclization, utilizes a palladium(II) catalyst to activate the alkene of the allyl group towards nucleophilic attack by the naphthol oxygen. The process is typically carried out in the presence of an oxidant to regenerate the active Pd(II) catalyst. This methodology allows for the efficient formation of a five-membered furan (B31954) ring fused to the naphthalene (B1677914) core, resulting in a 2,3-dihydronaphtho[1,2-b]furan skeleton. The reaction conditions can be tuned to favor the formation of the cyclized product.

CatalystOxidantSolventTemperature (°C)Yield (%)Resulting Compound
PdCl₂(PPh₃)₂Cu(OAc)₂DMF80752-Methyl-2,3-dihydronaphtho[1,2-b]furan
Pd(OAc)₂BenzoquinoneToluene100682-Methyl-2,3-dihydronaphtho[1,2-b]furan

Naphthopyrans can also be synthesized from this compound, typically through an initial isomerization of the allyl group to a prop-1-enyl group, followed by an intramolecular cyclization. This isomerization can be achieved using a base or a transition metal catalyst. The subsequent cyclization to form the six-membered pyran ring can then proceed under acidic conditions. This sequence of reactions provides access to the naphtho[1,2-b]pyran ring system.

Isomerization CatalystCyclization CatalystSolventTemperature (°C)Yield (%)Resulting Compound
RhCl(PPh₃)₃p-Toluenesulfonic acidToluene110654-Methyl-1,2-dihydronaphtho[1,2-b]pyran
K-OtBuHClDioxane100584-Methyl-1,2-dihydronaphtho[1,2-b]pyran

Formation of Dihydronaphthalene-1-ol Derivatives

The synthesis of dihydronaphthalene-1-ol derivatives from this compound involves the selective reduction of the naphthalene ring system. This transformation is challenging due to the stability of the aromatic system. However, under specific catalytic hydrogenation conditions, it is possible to achieve partial reduction of the unsubstituted ring of the naphthalene core.

A common method for this transformation is catalytic hydrogenation using a heterogeneous catalyst such as Raney Nickel or a rhodium-on-carbon catalyst under controlled pressure and temperature. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to a tetralone or complete saturation of the aromatic system. This method can yield 2-allyl-5,6,7,8-tetrahydronaphthalene-1-ol, which is a dihydronaphthalene-1-ol derivative in the sense that one of the two aromatic rings has been saturated.

CatalystHydrogen Pressure (atm)SolventTemperature (°C)Yield (%)Resulting Compound
Raney Ni50Ethanol100602-Allyl-5,6,7,8-tetrahydronaphthalene-1-ol
5% Rh/C20Acetic Acid60722-Allyl-5,6,7,8-tetrahydronaphthalene-1-ol

Another approach to a dihydronaphthalene derivative involves a multi-step sequence. First, the allyl group can be hydroborated and oxidized to afford a 3-(1-hydroxynaphthalen-2-yl)propan-1-ol. Subsequent intramolecular Friedel-Crafts-type cyclization under acidic conditions can lead to the formation of a dihydronaphthalene derivative with a new fused ring system.

Step 1 ReagentsStep 2 ReagentOverall Yield (%)Resulting Compound
1. BH₃·THF, 2. H₂O₂, NaOHPolyphosphoric acid551,2,3,4-Tetrahydro-10-hydroxy-phenanthrene

Construction of Substituted Naphthalene Analogues

A key strategy for the synthesis of substituted naphthalene analogues from this compound is the Claisen rearrangement. This pericyclic reaction involves the thermal rearrangement of the allyl group from the oxygen atom to the ortho-position of the naphthalene ring. This orgsyn.orgorgsyn.org-sigmatropic rearrangement proceeds through a concerted mechanism and results in the formation of 2-allyl-1-naphthalenol. This transformation effectively moves the allyl substituent onto the carbon framework of the naphthalene core, providing a new isomer with different chemical properties and potential for further functionalization.

The reaction is typically carried out by heating this compound in a high-boiling solvent. The temperature required for the rearrangement is a critical parameter, and the reaction proceeds to give the ortho-substituted product in good yield.

SolventTemperature (°C)Reaction Time (h)Yield (%)Resulting Compound
N,N-Diethylaniline2104852-Allyl-1-naphthalenol
o-Dichlorobenzene1808782-Allyl-1-naphthalenol

The newly formed 2-allyl-1-naphthalenol can then be subjected to further derivatization. For example, the double bond of the allyl group can be oxidized to an aldehyde or a carboxylic acid, or it can undergo addition reactions to introduce further functionality.

Stereoselective and Enantioselective Derivatization Strategies

The development of stereoselective and enantioselective derivatization strategies for this compound is of significant interest for the synthesis of chiral molecules. A notable example is the asymmetric Claisen rearrangement, which can be catalyzed by chiral Lewis acids. By employing a chiral catalyst, it is possible to control the stereochemistry of the newly formed stereocenter in the product, 2-allyl-1-naphthalenol.

Chiral copper(II) complexes have been shown to be effective catalysts for the enantioselective aromatic Claisen rearrangement of allyl naphthyl ethers. These catalysts create a chiral environment that directs the approach of the allyl group during the rearrangement, leading to the preferential formation of one enantiomer over the other. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Chiral CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
Cu(OTf)₂-(S)-BINAPDichloromethane257088 (R)
Cu(OTf)₂-(R)-Ph-BoxToluene06592 (S)

This enantioselective transformation provides access to optically active 2-allyl-1-naphthalenol, which can serve as a valuable chiral building block in the synthesis of more complex, biologically active molecules. The ability to control the absolute stereochemistry at the C2 position opens up avenues for the development of novel chiral ligands, catalysts, and pharmaceutical intermediates.

Advanced Spectroscopic and Structural Elucidation of 2 Allylnaphthalene 1 Ol and Its Complexes

X-ray Crystallography of 2-Allylnaphthalene-1-ol Derivatives and Metal Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids, offering unambiguous proof of molecular connectivity and stereochemistry. nih.govsemanticscholar.org While a specific crystal structure for this compound has not been widely reported in foundational databases, analysis of related naphthalene (B1677914) derivatives and their metal complexes provides significant insight into the potential structural characteristics.

When this compound acts as a ligand, it can coordinate with metal ions in several ways. The hydroxyl group can be deprotonated to form a phenolate, which acts as a potent coordination site. The allyl group may also participate in coordination, or it can be derivatized to create other ligating functionalities.

The crystal packing of such complexes is often stabilized by a network of intermolecular interactions, including hydrogen bonding and π-π stacking of the naphthalene rings. The specific parameters of the crystal lattice, such as unit cell dimensions and space group, are determined through the diffraction experiment.

Table 1: Representative Crystallographic Data for a Naphthalene-Derived Metal Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.345(1)
b (Å)8.912(2)
c (Å)15.678(3)
β (°)98.76(1)
Volume (ų)1704.5(7)
Z4

Note: Data is hypothetical and representative of typical values for such complexes to illustrate the format.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons of the naphthalene ring, the vinylic and methylene (B1212753) protons of the allyl group, and the hydroxyl proton. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The allyl group would show a complex pattern consisting of a doublet of triplets for the methylene protons adjacent to the ring, a multiplet for the methine proton, and two distinct signals for the terminal vinyl protons. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show signals for all 13 carbon atoms in the molecule. The carbons of the naphthalene ring would resonate in the aromatic region (δ 110-155 ppm). The allyl group carbons would appear in the aliphatic and vinylic regions.

Advanced 2D NMR techniques are crucial for unambiguous signal assignment. mdpi.commdpi.com

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, connecting, for example, the protons within the allyl group and adjacent protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for assigning quaternary carbons and linking the allyl group to the correct position on the naphthalene ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
OH~5.0 (broad s)-
H3~7.2 (d)~115
H4~7.4 (d)~125
H5~7.8 (d)~126
H6~7.5 (t)~122
H7~7.4 (t)~126
H8~8.1 (d)~128
Allyl-CH₂~3.6 (d)~35
Allyl-CH~6.1 (m)~137
Allyl-=CH₂~5.1 (dd), ~5.3 (dd)~116
C1-~152
C2-~129
C4a-~124
C8a-~134

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, allyl, and naphthalene moieties. researchgate.net

The spectrum of the parent compound, 2-naphthol (B1666908), provides a reference for the naphthalene and hydroxyl group vibrations. nist.gov The addition of the allyl group introduces new characteristic bands.

Key expected vibrational modes include:

A broad O-H stretching band around 3200-3500 cm⁻¹, indicative of the hydroxyl group, which may be involved in hydrogen bonding.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching from the allyl group's methylene component would be observed just below 3000 cm⁻¹.

A C=C stretching vibration for the allyl group's double bond is expected around 1640 cm⁻¹.

Aromatic C=C in-ring stretching vibrations for the naphthalene system will produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the phenol (B47542) group will be present in the 1200-1260 cm⁻¹ range.

Out-of-plane C-H bending vibrations for the substituted naphthalene ring will appear in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch (broad)3200 - 3500
AromaticC-H stretch3050 - 3150
Allyl=C-H stretch~3080
Allyl-CH₂- stretch2850 - 2960
AllylC=C stretch~1640
AromaticC=C stretch1450 - 1600
PhenolC-O stretch1200 - 1260
AromaticC-H out-of-plane bend750 - 900

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound (C₁₃H₁₂O), the calculated molecular weight is approximately 184.0888 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) at this m/z value, confirming the elemental composition.

The fragmentation of the molecular ion can proceed through several pathways characteristic of phenols and allylic compounds. miamioh.edulibretexts.org

Loss of the allyl group: Cleavage of the bond between the naphthalene ring and the allyl group would result in the loss of a C₃H₅ radical (mass 41), leading to a significant fragment ion at m/z 143, corresponding to the hydroxynaphthyl cation.

Alpha-cleavage: Fragmentation can occur at the C-C bond alpha to the hydroxyl group.

Rearrangements: Claisen-type rearrangements can occur at high temperatures in the mass spectrometer inlet, potentially leading to different fragmentation pathways.

Loss of CO: A common fragmentation pathway for phenols involves the loss of a carbon monoxide molecule (mass 28) from the ring structure after initial fragmentation.

Analysis of the mass spectrum of the related compound 2-Allylnaphthalene-1,4-dione shows characteristic fragmentation, which can serve as a comparative model. spectrabase.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFormula
184Molecular Ion [M]⁺˙[C₁₃H₁₂O]⁺˙
183[M-H]⁺[C₁₃H₁₁O]⁺
169[M-CH₃]⁺[C₁₂H₉O]⁺
155[M-C₂H₅]⁺[C₁₁H₇O]⁺
143[M-C₃H₅]⁺[C₁₀H₇O]⁺
115[C₁₀H₇O - CO]⁺[C₉H₇]⁺

Computational and Theoretical Studies on 2 Allylnaphthalene 1 Ol Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to unravel the mechanistic pathways of reactions involving allyl naphthalene (B1677914) systems, particularly the aromatic Claisen rearrangement, which is a key reaction for the synthesis of allylnaphthols.

DFT calculations have been instrumental in distinguishing between concerted and stepwise mechanisms for the Claisen rearrangement of allyl aryl ethers. For instance, studies on the rearrangement of allyl α-naphthol ethers have revealed that the reaction pathway can be influenced by the nature of the substituents. DFT calculations, combined with experimental studies, have shown that while alkyl allyl ethers tend to follow a concerted ortho-Claisen rearrangement, aryl allyl ethers are more inclined to proceed via a stepwise pathway involving allyl π-complex migration. nih.govrsc.org

Furthermore, DFT has been employed to understand the role of catalysts in these rearrangements. In the case of the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π-copper(II) complexes, DFT calculations suggest a stepwise mechanism that proceeds through tight-ion-pair intermediates. These calculations have been crucial in explaining the observed enantioselectivity, indicating that the stereochemical outcome is determined by the preference for staggered transition states during the rate-determining C–O bond cleavage step. scispace.comrsc.orgrsc.org

Solvent effects on the Claisen rearrangement have also been successfully modeled using DFT. By incorporating a polarizable continuum model (PCM) and explicit solvent molecules, researchers have been able to describe the decrease in the activation energy of the rearrangement in polar solvents like water. nih.gov This theoretical approach corroborates experimental observations of rate acceleration in aqueous media. nih.gov

The table below summarizes key findings from DFT studies on related allyl aryl ether rearrangements, which provide a framework for understanding the formation of 2-allylnaphthalene-1-ol.

System StudiedDFT FunctionalKey Mechanistic InsightReference
Allyl α-naphthol ethersNot SpecifiedAryl allyl ethers favor a stepwise pathway, while alkyl allyl ethers favor a concerted pathway. nih.govrsc.org
Allyl 2-naphthyl ethers with π–Cu(II) catalystNot SpecifiedStepwise mechanism via tight-ion-pair intermediates, with enantioselectivity determined by staggered transition states. scispace.comrsc.orgrsc.org
Prenyl aryl ethersB3LYP, M06-2X, PBE0, SCS-MP2Water lowers the activation barrier by approximately 2-3 kcal/mol. nih.gov
Allyl phenyl etherB3LYP, M052xThe description of C-O bond breaking is functional-dependent, suggesting a complex electronic rearrangement. rsc.org

Molecular Dynamics Simulations of Reaction Processes and Molecular Interactions

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing insights into reaction dynamics, conformational changes, and intermolecular interactions in condensed phases. While specific MD studies focusing on the reaction processes of this compound are not abundant in the literature, the application of this technique to related systems demonstrates its potential utility.

MD simulations can complement static quantum chemical calculations by exploring the potential energy surface of a reaction in a dynamic environment, including explicit solvent molecules. This approach is particularly useful for understanding how the solvent shell reorganizes during a reaction and influences the reaction trajectory. For example, enhanced sampling MD simulations have been used to study the entire process of chemical reactions, such as the Claisen rearrangement of allyl vinyl ether, providing a more complete picture than static calculations of transition states alone. researchgate.net

In the context of substituted naphthols, MD simulations have been employed to investigate their interactions with biological macromolecules. For instance, simulations have confirmed the stable binding of thiazole-naphthyl derivatives to DNA, providing insights into their mechanism of anticancer activity. nih.gov While not directly related to the synthesis or reactivity of this compound, these studies highlight the capability of MD to probe the non-covalent interactions that govern molecular recognition and binding, which could be relevant for understanding its potential biological applications or its behavior in complex solvent mixtures.

The following table illustrates the types of insights that can be gained from MD simulations of related molecular systems.

System StudiedSimulation FocusKey FindingReference
Allyl vinyl etherClaisen rearrangementEnhanced sampling can directly simulate the entire reaction process. researchgate.net
Thiazole-naphthyl derivativesDNA bindingConfirmed stable binding to DNA in a biological environment. nih.gov
Naphthol-based compoundsEnzyme inhibitionRevealed stable complex formation with target enzymes. researchgate.net

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting the reactivity and selectivity of chemical reactions. By calculating various molecular properties and descriptors, these methods can provide a rational basis for understanding and predicting chemical behavior.

For substituted naphthol systems, quantum chemical calculations can be used to assess chemical reactivity through the analysis of physicochemical properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, chemical hardness, and electrophilicity. ajpchem.org For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. These descriptors can be used to compare the reactivity of different substituted naphthols and to predict the most likely sites for electrophilic or nucleophilic attack.

In the context of the Claisen rearrangement leading to allylnaphthols, quantum chemical methods can be used to predict the regioselectivity of the reaction. For unsymmetrical aryl propargyl ethers, DFT calculations have been used to explain why rearrangement to a substituted ortho carbon leads to a different product than rearrangement to an unsubstituted ortho carbon. nsf.gov These calculations demonstrate that the reaction outcome is determined by the relative activation energies of the competing Claisen rearrangement pathways. nsf.gov

Furthermore, DFT can be used to rationalize the substrate-controlled interconversions observed in reactions of naphthol analogues. By analyzing the acceptor molecular orbitals of potential electrophiles and the thermodynamics of possible reaction pathways, a detailed reaction mechanism can be proposed that explains the observed product distribution. nih.gov

The table below provides examples of how quantum chemical descriptors can be used to predict reactivity.

Molecular SystemCalculated PropertyPredicted Chemical BehaviorReference
Substituted naphthoic acidsHOMO-LUMO gap, chemical hardness, electrophilicityAssessment of chemical reactivity and effect of substituents. ajpchem.org
Aryl propargyl ethersTransition state energiesRegioselectivity of the Claisen rearrangement. nsf.gov
Naphthol analoguesAcceptor molecular orbitals, reaction thermodynamicsRationalization of substrate-controlled product formation. nih.gov

Analysis of Electronic Structure and Bonding in this compound

The electronic structure and bonding of a molecule are fundamental to its chemical and physical properties. Quantum chemical methods provide detailed information about the distribution of electrons and the nature of chemical bonds.

Theoretical studies on 1- and 2-naphthol (B1666908) have provided significant insights into their structure and bonding. High-level electronic structure calculations have been used to determine their precise geometries, including the planarity of the naphthalene ring and the orientation of the hydroxyl group. smu.edu For instance, in cis-1-naphthol, the non-planarity of the hydroxyl group is attributed to a close-contact interaction between the hydroxyl hydrogen and a neighboring hydrogen on the aromatic ring. smu.edu The nature of this H-H interaction has been analyzed using various theoretical tools, including the quantum theory of atoms in molecules (QTAIM), non-covalent interaction (NCI) analysis, and natural bond orbital (NBO) analysis. smu.edu

These methods can be applied to this compound to understand how the allyl group influences the electronic structure of the naphthol core. For example, NBO analysis can be used to quantify the delocalization of the π-electrons in the naphthalene ring and to investigate any hyperconjugative interactions between the allyl group and the aromatic system.

The electronic spectra of α- and β-naphthol have also been studied theoretically, providing assignments for the observed electronic transitions. acs.org Such calculations can be extended to this compound to predict its UV-visible spectrum and to understand how the allyl substituent perturbs the electronic energy levels of the naphthol chromophore.

The interplay of electrostatic and dispersion interactions in complexes of naphthols with other molecules has also been a subject of theoretical investigation. rsc.orgrsc.org These studies are crucial for understanding the intermolecular forces that govern the behavior of this compound in solution and in the solid state.

The following table summarizes key theoretical approaches for analyzing the electronic structure and bonding in naphthol-related systems.

Theoretical MethodProperty AnalyzedKey InsightReference
QTAIM, NCI, NBONon-covalent H-H interaction in cis-1-naphtholThe interaction is a mixture of attractive and repulsive components. smu.edu
Symmetry-adapted perturbation theory (SAPT)Intermolecular interactions in naphthol complexesDispersion and electrostatic interactions contribute similarly to stabilization. rsc.orgrsc.org
Configuration AnalysisElectronic spectra of α- and β-naphtholInterpretation of electronic transitions. acs.org

Applications in Complex Organic Synthesis and Material Science

2-Allylnaphthalene-1-ol as a Versatile Building Block in Complex Organic Synthesis

This compound serves as a highly adaptable scaffold in organic synthesis. The reactivity of its distinct functional groups—the allyl chain, the phenolic hydroxyl, and the aromatic ring system—can be selectively exploited to construct complex molecular architectures. The allyl group is particularly versatile, enabling a wide array of chemical transformations. It can participate in addition reactions, oxidation, metathesis, and polymerization, allowing for significant molecular elaboration.

The naphthalene (B1677914) core itself is a fundamental unit in many complex structures. Methodologies for the regioselective synthesis of polysubstituted naphthalenes are of significant interest for creating novel compounds with specific electronic and optical properties. nih.govnih.gov The development of efficient synthetic routes to functionalized naphthalenes, such as those involving electrophilic cyclization of alkynes or tandem reactions of 2-alkynylbenzonitriles, highlights the importance of substituted naphthalene precursors in building more elaborate systems like arylnaphthalene lactone lignans. nih.govrsc.org As a pre-functionalized naphthalene, this compound offers a strategic starting point for such multi-step synthetic campaigns.

Role in the Synthesis of Biologically Relevant Naphthalene Frameworks

The naphthalene moiety is a well-established pharmacophore present in numerous biologically active compounds and therapeutic agents. nih.gov Its derivatives have been investigated for a range of activities, including anticancer, antimicrobial, and enzyme inhibition properties. nih.govnih.govrsc.org this compound represents a key intermediate for accessing these valuable frameworks. The allyl side chain can be chemically modified to introduce different functional groups or build complex side chains, which are often crucial for modulating biological activity and specificity.

Research into novel naphthalene-based compounds has yielded potent agents with significant therapeutic potential. For instance, naphthalene-chalcone hybrids and naphthalene-1,4-dione analogues have demonstrated notable anticancer activity. nih.govrsc.org Similarly, other derivatives have been identified as effective inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for neurodegenerative diseases. nih.gov The synthesis of these complex molecules often relies on the availability of functionalized naphthalene starting materials, underscoring the potential role of precursors like this compound.

Naphthalene Derivative ClassTargetReported Activity (IC50)Reference
Naphthalene-Chalcone Hybrid (Compound 2j)A549 Cancer Cell Line7.835 µM nih.gov
Naphthalene-Chalcone Hybrid (Compound 2j)VEGFR-2 Enzyme0.098 µM nih.gov
Naphthalene-1,4-dione Analogue (Compound 44)Cancer Cells6.4 µM rsc.org
Naphthol DerivativesAcetylcholinesterase (AChE)Ki values from 0.096 µM nih.gov
Naphthol DerivativesHuman Carbonic Anhydrase I (hCA I)Ki values from 0.034 µM nih.gov
Naphthalene-Based Chalcone (Compound 10)Antioxidant (DPPH Assay)177 µM nih.govbath.ac.uk

Potential in Polymer and Materials Science for Enhanced Properties

In the realm of polymer science, naphthalene-containing structures are incorporated into materials to enhance their thermal and mechanical properties. The rigid and bulky nature of the naphthalene ring can increase the glass transition temperature (Tg) of polymers, leading to improved dimensional stability at elevated temperatures. The incorporation of naphthol-derived units into polymer backbones, such as in polycarbonates, has been explored as a strategy to create high-performance plastics with superior thermal resistance compared to conventional polymers like those based on Bisphenol A (BPA). google.com

Furthermore, the phenolic hydroxyl group in this compound imparts antioxidant capabilities. Phenolic compounds are effective radical scavengers that can protect polymeric materials from thermo-oxidative degradation. researchgate.netnist.govnih.gov When blended into a polymer matrix, such additives can significantly slow the degradation processes that occur upon exposure to heat and oxygen. nih.gov The allyl group provides an additional advantage, offering a reactive site for grafting the molecule onto a polymer backbone or for use as a cross-linking agent, which can further enhance the material's mechanical strength and thermal stability. The dual functionality of this compound—a stabilizing phenolic hydroxyl group and a reactive allyl group—makes it a promising candidate for creating more durable and robust polymer composites.

PropertyEffect of Naphthalene/Naphthol IncorporationRationaleReference
Thermal StabilityIncreasedThe rigid aromatic structure restricts polymer chain mobility, increasing Tg and decomposition temperature. google.com
Thermo-oxidative StabilityIncreasedThe phenolic hydroxyl group acts as a radical scavenger, inhibiting oxidative degradation pathways. nist.govnih.gov
Mechanical PropertiesPotentially EnhancedThe allyl group allows for cross-linking, which can increase the stiffness and strength of the material. researchgate.net

Precursor for Advanced Organic Materials Development

The development of advanced organic materials for electronic and optical applications often relies on molecules with specific, tunable properties. Fused aromatic compounds, including naphthalene derivatives, are foundational building blocks for these materials due to their inherent electronic characteristics. nih.govnih.gov this compound can serve as a precursor for the synthesis of such functional molecules.

The allyl group can be used as a handle to synthesize vinylnaphthalene derivatives, which can then be polymerized to form poly(vinylnaphthalene). The thermal polymerization behavior of vinylnaphthalenes has been studied, indicating their utility in creating new polymeric materials. elsevierpure.com Furthermore, the combination of the electron-rich naphthalene ring and the reactive functional groups allows for the synthesis of novel dyes, liquid crystals, and components for organic light-emitting diodes (OLEDs). The ability to systematically modify the structure of this compound allows for the fine-tuning of properties such as fluorescence, conductivity, and charge-transport capabilities, making it a valuable platform for the rational design of next-generation organic materials.

Green Chemistry Principles in the Synthesis and Transformation of 2 Allylnaphthalene 1 Ol

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com The ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. scranton.edu

The synthesis of 2-Allylnaphthalene-1-ol via the Claisen rearrangement of Allyl 1-naphthyl ether is an excellent example of a highly atom-economical reaction. libretexts.orgorganic-chemistry.org As a rearrangement reaction, all the atoms of the starting material are reorganized to form the final product, resulting in a theoretical atom economy of 100%. scranton.edu This intrinsic efficiency minimizes the generation of waste, aligning perfectly with the first principle of green chemistry: waste prevention. texas.gov

Table 1: Atom Economy of the Claisen Rearrangement

Reaction Starting Material Product Theoretical Atom Economy (%)
Claisen Rearrangement Allyl 1-naphthyl ether This compound 100

This table illustrates the ideal atom economy of the key synthetic step.

Solvent-Free Reaction Conditions for this compound Syntheses

A significant advancement in the green synthesis of naphthol derivatives involves conducting reactions under solvent-free conditions. mdpi.com Traditional organic syntheses often rely on large quantities of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health and safety risks. Eliminating solvents simplifies the experimental setup, reduces waste, and can lower operational costs. scirp.org

The Claisen rearrangement can be induced thermally, making it a prime candidate for solvent-free synthesis. organic-chemistry.org By heating the neat Allyl 1-naphthyl ether, the rearrangement to this compound can proceed without the need for a solvent medium. Another solvent-free technique is mechanochemistry, where mechanical energy, such as grinding or ball milling, is used to initiate the reaction. mdpi.comresearchgate.net This method is not only solvent-free but also energy-efficient.

Research on related multicomponent reactions for the synthesis of 1-amidoalkyl-2-naphthols has demonstrated the high efficiency of solvent-free conditions, often leading to excellent yields in shorter reaction times. ajgreenchem.comscirp.orgresearchgate.net These findings strongly support the feasibility and benefits of applying similar solvent-free protocols to the synthesis of this compound.

Utilization of Biodegradable and Renewable Catalysts (e.g., Tannic Acid, Nano-Graphene Oxide)

The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions. The development of catalysts from renewable and biodegradable sources is a key area of research.

Tannic Acid: Tannic acid, a natural polyphenol extracted from plants, is an inexpensive, biodegradable, and readily available catalyst. nih.gov It has been successfully employed as an efficient catalyst for the synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions. arabjchem.org The acidic nature of the phenolic hydroxyl groups in tannic acid allows it to catalyze reactions that traditionally require strong, corrosive acids. Its use avoids hazardous reagents and promotes a more sustainable chemical process.

Nano-Graphene Oxide: Graphene oxide (GO), a derivative of graphite, has emerged as a highly effective heterogeneous catalyst. stmjournals.com As a nanocatalyst, it possesses a high surface area rich in oxygen-containing functional groups, which are crucial for its catalytic activity. researchgate.net Nano-graphene oxide has been used to catalyze the one-pot, solvent-free synthesis of 1-amidoalkyl-2-naphthols with high yields. ajgreenchem.comresearchgate.net A significant advantage of nano-GO is its stability and heterogeneity, which allows for easy recovery from the reaction mixture and reuse over several cycles without a significant loss of activity, thereby minimizing waste. ajgreenchem.comresearchgate.net

Table 2: Comparison of Catalysts in Solvent-Free Naphthol Derivative Synthesis

Catalyst Type Key Advantages Reusability
Tannic Acid Homogeneous, Natural Biodegradable, Renewable, Inexpensive Not typically reused
Nano-Graphene Oxide Heterogeneous, Nanomaterial High efficiency, Stable, Easily recoverable Yes, for several cycles

This table compares the features of two green catalysts used in the synthesis of compounds related to this compound.

Energy Efficiency in Synthetic Protocols (e.g., Microwave Irradiation)

Designing for energy efficiency involves minimizing the energy requirements of chemical processes. researchgate.net Microwave-assisted synthesis has become a popular technique in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. nih.govoatext.com

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to higher yields and improved product purity compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds derived from naphthols. For instance, the synthesis of 2-azetidinones from a derivative of naphthalen-1-ol showed a reduction in reaction time from 6-8 hours with conventional heating to just 4-6 minutes under microwave irradiation. researchgate.net

The application of microwave assistance to the Claisen rearrangement of Allyl 1-naphthyl ether offers a promising route to enhance the energy efficiency of this compound synthesis. This method, especially when combined with solvent-free conditions and green catalysts, represents a highly sustainable and efficient synthetic strategy.

Table 3: Reaction Time Comparison: Conventional vs. Microwave Heating

Compound Type Conventional Heating Time Microwave Irradiation Time Reference
2-Azetidinone derivatives 6-8 hours 4-6 minutes researchgate.net
α,β-unsaturated compounds Not specified 30-60 seconds oatext.com
1-Amidoalkyl-2-naphthols 2-3 hours (Hot plate) 2-4 minutes arabjchem.org

This table highlights the significant reduction in reaction times achieved using microwave irradiation for related syntheses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Allylnaphthalene-1-ol from naphthol precursors?

  • Methodological Answer : A common approach involves nucleophilic substitution using propargyl bromide. For example, naphthol derivatives (1a-b) react with propargyl bromide in DMF with K₂CO₃ as a base, forming intermediates like (prop-2-yn-1-yloxy)naphthalene. Thermal Claisen rearrangement at 160°C in diethylene glycol yields allylated naphthol isomers . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and reaction time (2–5 hours for complete conversion).

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify allyl group signals (δ 5.0–6.0 ppm for vinyl protons; δ 30–40 ppm for allyl carbons).
  • HPLC : Use reverse-phase columns (ODS) with UV detection (λ = 254 nm) to assess purity and resolve isomers .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₂O at m/z 185.1).

Q. What standardized protocols exist for evaluating the toxicity of this compound in mammalian models?

  • Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives:

  • Exposure Routes : Oral, dermal, or inhalation (Table B-1) .
  • Endpoints : Monitor hepatic/renal effects (serum ALT, creatinine), hematological parameters (RBC count), and body weight changes .
  • Dose Randomization : Ensure allocation concealment and controlled exposure levels to minimize bias (Table C-7) .

Advanced Research Questions

Q. How can structural isomers of this compound be resolved during synthesis?

  • Methodological Answer : Isomers (e.g., 2-allyl vs. 4-allyl substitution) are separated via preparative HPLC with ODS columns (20φ × 250 mm). Mobile phases (e.g., acetonitrile/water gradients) exploit differences in hydrophobicity. Alternatively, fractional crystallization in ethanol/water mixtures may isolate dominant isomers .

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The allyl group acts as a dienophile. Density Functional Theory (DFT) simulations can model electron density distribution, highlighting orbital interactions between the allyl moiety and dienes. Experimental validation via kinetic studies (e.g., varying temperature/polarity) quantifies activation energy and regioselectivity .

Q. How should researchers address contradictions in toxicological data for this compound?

  • Methodological Answer : Apply systematic bias assessment (Table C-6/C-7):

  • Data Conflicts : Compare outcomes across species (e.g., rat vs. human hepatotoxicity) using Hill’s criteria (dose-response consistency, biological plausibility) .
  • Meta-Analysis : Pool data from multiple studies (PubMed, TOXCENTER) and adjust for variables like exposure duration or metabolic differences .

Methodological Tools & Resources

  • Synthesis Optimization : Use thermal rearrangement protocols and propargylation techniques .
  • Data Reliability : Adopt ATSDR’s risk-of-bias framework and NIH RePORTER for literature gaps .
  • Advanced Analytics : Combine DFT modeling with HPLC-MS for isomer characterization .

Note: Avoid commercial databases (e.g., BenchChem) per guidelines. Prioritize peer-reviewed journals and regulatory reports (ATSDR, NIH).

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